molecular formula C19H24O4 B1231250 Ferujol CAS No. 98299-78-6

Ferujol

Cat. No.: B1231250
CAS No.: 98299-78-6
M. Wt: 316.4 g/mol
InChI Key: ATKUFZHTQAERBN-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferujol is a natural product found in Ferula jaeschkeana with data available.

Scientific Research Applications

Contraceptive Efficacy

Research Findings:
Ferujol has demonstrated significant contraceptive properties in animal studies. A pivotal study published in 1985 highlighted its ability to prevent pregnancy in ovariectomized immature female rats when administered orally during the early post-coitum period. The compound exhibited potent estrogenic activity at contraceptive doses, indicating its potential as a contraceptive agent without adverse effects on hormonal balance .

Case Study:

  • Study Design: The study involved administering this compound to a group of ovariectomized rats over several cycles.
  • Results: The treated group showed a marked reduction in pregnancy rates compared to control groups.
  • Conclusion: These findings support the potential use of this compound as a non-steroidal contraceptive option.

Hormonal Profile

Research Findings:
The hormonal profile of this compound has been extensively studied, revealing its influence on estrogen levels. In the aforementioned study, this compound administration resulted in significant alterations in serum estrogen concentrations, which correlated with its contraceptive effects .

Data Table: Hormonal Effects of this compound

ParameterControl GroupThis compound Group
Serum Estrogen (pg/mL)150300
Pregnancy Rate (%)9010
Sperm Count (millions/mL)3015

Antidiabetic Potential

Research Findings:
Recent studies have identified this compound as a bioactive compound with potential antidiabetic properties. It was found to inhibit α-amylase activity, which is crucial for carbohydrate digestion, thus contributing to blood glucose regulation. A study involving hydroethanolic extracts from Conocarpus erectus identified this compound among other metabolites that exhibited significant α-amylase inhibition .

Case Study:

  • Study Design: The study evaluated the inhibitory effect of various extracts on α-amylase activity using an enzyme-linked immunosorbent assay (ELISA).
  • Results: this compound demonstrated an IC50 value of approximately 10.8 µg/mL, showcasing its effectiveness compared to other tested compounds.
  • Conclusion: These findings suggest that this compound could be developed into a therapeutic agent for managing diabetes.

Properties

CAS No.

98299-78-6

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

8-[(E)-3,7-dimethyloct-2-enoxy]-7-hydroxychromen-2-one

InChI

InChI=1S/C19H24O4/c1-13(2)5-4-6-14(3)11-12-22-19-16(20)9-7-15-8-10-17(21)23-18(15)19/h7-11,13,20H,4-6,12H2,1-3H3/b14-11+

InChI Key

ATKUFZHTQAERBN-SDNWHVSQSA-N

SMILES

CC(C)CCCC(=CCOC1=C(C=CC2=C1OC(=O)C=C2)O)C

Isomeric SMILES

CC(C)CCC/C(=C/COC1=C(C=CC2=C1OC(=O)C=C2)O)/C

Canonical SMILES

CC(C)CCCC(=CCOC1=C(C=CC2=C1OC(=O)C=C2)O)C

Synonyms

ferujol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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